3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione 3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14891247
InChI: InChI=1S/C18H15N3O3/c1-24-13-8-6-12(7-9-13)21-17(22)10-16(18(21)23)20-11-19-14-4-2-3-5-15(14)20/h2-9,11,16H,10H2,1H3
SMILES:
Molecular Formula: C18H15N3O3
Molecular Weight: 321.3 g/mol

3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC14891247

Molecular Formula: C18H15N3O3

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione -

Specification

Molecular Formula C18H15N3O3
Molecular Weight 321.3 g/mol
IUPAC Name 3-(benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C18H15N3O3/c1-24-13-8-6-12(7-9-13)21-17(22)10-16(18(21)23)20-11-19-14-4-2-3-5-15(14)20/h2-9,11,16H,10H2,1H3
Standard InChI Key BXOYHSDEKOVJHH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43

Introduction

Synthesis Methods

The synthesis of similar compounds typically involves multi-step reactions that require careful control of conditions such as temperature, solvent choice, and reaction time. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm product identity.

Potential Biological Activities

Compounds with benzimidazole and pyrrolidine rings have been explored for various biological activities, including antiprotozoal and antibacterial effects. For instance, benzimidazole derivatives have shown promise as antiprotozoal agents . The presence of a methoxyphenyl group may influence the compound's lipophilicity and interaction with biological targets.

Analytical Techniques for Characterization

Analytical techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and NMR spectroscopy are crucial for characterizing the chemical structure and purity of the compound. These methods help in understanding the physical and chemical properties, which are essential for assessing potential applications.

Potential Applications

While specific applications of 3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione are not detailed in the literature, compounds with similar structures have been investigated for their pharmacological potential. The integration of benzimidazole and pyrrolidine rings suggests potential utility in drug development, particularly in areas where heterocyclic compounds have shown efficacy.

Research Findings and Data

Given the lack of specific data on this compound, research findings from similar compounds can provide insights into potential areas of study:

Compound TypeBiological ActivityAnalytical Techniques
Benzimidazole DerivativesAntiprotozoal, AntibacterialNMR, MS, IR
Pyrrolidine-2,5-dione DerivativesPotential pharmacological activitiesTLC, NMR
Heterocyclic CompoundsDiverse biological activitiesMolecular modeling, SPR, ITC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator